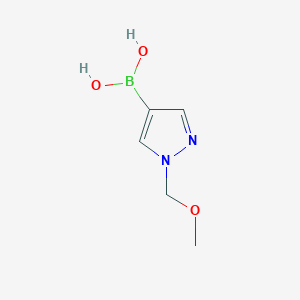

(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methoxymethyl group at the N1 position and a boronic acid group at the C4 position. This compound is of significant interest in medicinal chemistry and materials science due to its role as a Suzuki-Miyaura cross-coupling reagent, enabling the synthesis of complex heterocyclic systems . Its methoxymethyl substituent enhances solubility in polar solvents and modulates steric/electronic properties, influencing reactivity in coupling reactions .

Properties

Molecular Formula |

C5H9BN2O3 |

|---|---|

Molecular Weight |

155.95 g/mol |

IUPAC Name |

[1-(methoxymethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C5H9BN2O3/c1-11-4-8-3-5(2-7-8)6(9)10/h2-3,9-10H,4H2,1H3 |

InChI Key |

SYZGLBMYJAQKHV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)COC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. The reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.

Boronic Esters/Borates: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Discovery and Development

Boron-containing compounds, including boronic acids, have shown significant potential in drug discovery. They are often used as pharmacophores due to their ability to form reversible covalent bonds with biomolecules, which can enhance the specificity and efficacy of drugs. For instance, boronic acids are crucial in the development of proteasome inhibitors for treating diseases like multiple myeloma .

Recent studies have highlighted the role of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid as a potential lead molecule in targeting specific enzymes involved in lipid metabolism and cancer progression. Its structural properties allow it to interact effectively with target proteins, leading to inhibition of pathways that promote tumor growth .

1.2 Anticancer Activity

Research indicates that derivatives of pyrazole-based boronic acids exhibit antiproliferative effects against various cancer cell lines. For example, compounds structurally related to (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid have been evaluated for their ability to inhibit cell proliferation in leukemia and breast cancer models. These studies demonstrate low micromolar GI50 values, suggesting potent anticancer activity .

Synthetic Methodologies

2.1 Suzuki-Miyaura Coupling Reactions

(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals .

2.2 Case Studies on Synthesis

A notable case study involved the synthesis of complex heterocyclic compounds using (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid as a key intermediate. The compound was utilized in a series of reactions that included palladium-catalyzed coupling processes, leading to high yields of desired products with significant structural diversity .

3.1 Mechanism of Action

The biological activity of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is attributed to its ability to inhibit specific enzyme activities involved in metabolic pathways. For instance, it has been shown to modulate signaling pathways related to lipid homeostasis and apoptosis in cancer cells .

3.2 In Vivo Studies

In vivo studies have demonstrated that compounds derived from (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid exhibit low toxicity while effectively reducing tumor sizes in animal models. This finding underscores the compound's potential as a therapeutic agent with favorable safety profiles .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Discovery | Used as a pharmacophore in drug development | Effective against target enzymes involved in lipid metabolism |

| Anticancer Activity | Exhibits antiproliferative effects on cancer cell lines | Low micromolar GI50 values against leukemia and breast cancer |

| Synthetic Methodologies | Employed in Suzuki-Miyaura coupling reactions | High yields in the synthesis of complex heterocycles |

| Biological Activity | Modulates enzyme activities related to metabolic pathways | Low toxicity with effective tumor reduction in vivo |

Mechanism of Action

The mechanism of action of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the new carbon-carbon bond. The methoxymethyl group can participate in nucleophilic substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Solubility : The methoxymethyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like benzyl or trifluoromethyl .

- Steric Effects : Bulky substituents (e.g., benzyl) reduce reactivity in Suzuki couplings due to steric hindrance, whereas smaller groups (e.g., methyl) enhance reaction rates .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the boronic acid, facilitating cross-coupling with electron-rich aryl halides .

Biological Activity

(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by a pyrazole ring substituted with a methoxymethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and diabetes treatment. Its unique structure allows it to participate in various chemical reactions, making it a valuable lead compound for drug development.

The molecular formula of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is CHBNO, with a molecular weight of 155.95 g/mol. The compound features a boron atom that can form reversible covalent bonds with diols, enhancing its reactivity and biological activity .

Anticancer Potential

Research indicates that (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid exhibits significant anticancer properties. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Diabetes Treatment

The compound also shows promise in diabetes management. Its ability to modulate glucose metabolism and enhance insulin sensitivity makes it a candidate for further investigation in diabetes therapies. Boronic acids have been studied for their role in glucose sensing and insulin secretion, indicating potential applications in diabetes treatment .

The biological activity of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is primarily attributed to its interactions with specific biological targets:

- Proteasome Inhibition : By inhibiting the proteasome, the compound disrupts the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.

- Enzyme Interaction : The boron atom's ability to form covalent bonds allows it to interact with enzymes involved in metabolic pathways, influencing glucose homeostasis and insulin signaling .

Comparative Analysis

To understand the uniqueness of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Pyridylboronic Acid | Boronic Acid | Contains a pyridine ring; used in drug discovery. |

| 3-Methylpyrazole Boronic Acid | Boronic Acid | Methyl substitution enhances stability; anticancer properties. |

| Phenylboronic Acid | Boronic Acid | Simple structure; widely used in organic synthesis. |

| (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid | Boronic Acid | Unique pyrazole structure combined with methoxymethyl substitution enhances solubility and biological activity. |

Case Studies

Several studies have explored the biological activity of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively inhibited the proliferation of BRAF-mutant melanoma cells, showcasing its potential as a targeted therapy for specific cancer types .

- Glucose Metabolism Modulation : Another investigation revealed that (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid improved insulin sensitivity in diabetic models, indicating its therapeutic potential in managing diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.